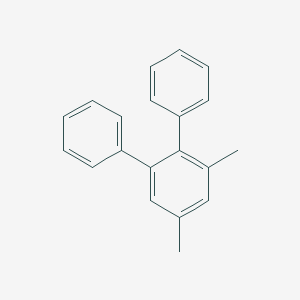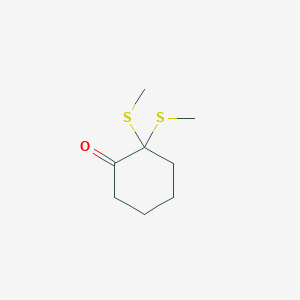
Cyclohexanone, 2,2-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,2-bis(methylthio)- is an organic compound with the molecular formula C8H14OS2 It is a derivative of cyclohexanone, where two methylthio groups are attached to the second carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanone, 2,2-bis(methylthio)- can be synthesized through the reaction of cyclohexanone with methylthiol in the presence of a base. The reaction typically involves the nucleophilic addition of methylthiol to the carbonyl group of cyclohexanone, followed by the elimination of water to form the final product.
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2,2-bis(methylthio)- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts and controlled reaction environments to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanone, 2,2-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2,2-bis(methylthio)cyclohexanol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2,2-bis(methylthio)cyclohexanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,2-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2,2-bis(methylthio)- involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: The parent compound, which lacks the methylthio groups.
2-Methylcyclohexanone: A similar compound with a methyl group instead of methylthio groups.
Cyclohexanone, 2-methylthio-: A compound with only one methylthio group.
Uniqueness: Cyclohexanone, 2,2-bis(methylthio)- is unique due to the presence of two methylthio groups, which significantly alter its chemical properties and reactivity compared to its analogs. These groups enhance its potential for redox reactions and increase its versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
77412-92-1 |
|---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
VFAJQKQXSMBRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(CCCCC1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
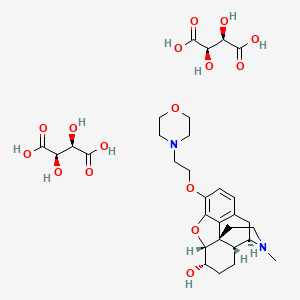
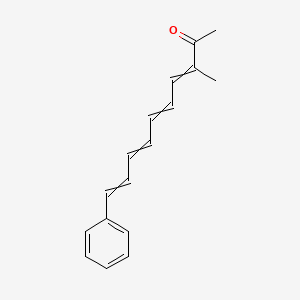

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
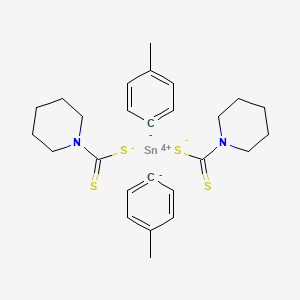


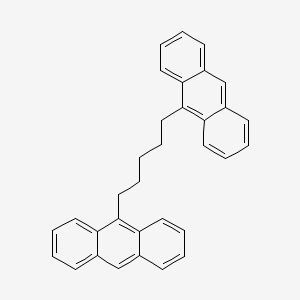
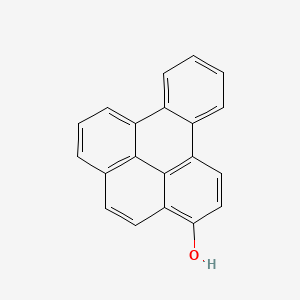
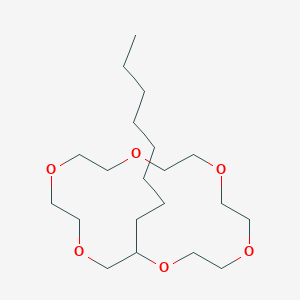
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
